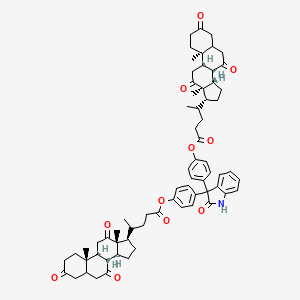
Cofisatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COFISATIN is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of COFISATIN involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of advanced organic synthesis techniques, including:
Oxidation Reactions: These are used to introduce oxygen-containing functional groups into the molecule.
Friedel–Crafts Reactions: These are employed to form carbon-carbon bonds, which are crucial for building the complex structure of this compound.
Aldol Condensation: This reaction is used to form carbon-carbon bonds between aldehydes and ketones, contributing to the overall structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires the use of specialized equipment and optimized reaction conditions to ensure high yield and purity. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
COFISATIN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles, used in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxindoles, while substitution reactions may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
COFISATIN has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its interactions with biological targets and its potential as a tool for studying biological processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of COFISATIN involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The specific pathways involved depend on the biological context and the specific targets of this compound .
Eigenschaften
CAS-Nummer |
54063-34-2 |
|---|---|
Molekularformel |
C68H79NO11 |
Molekulargewicht |
1086.4 g/mol |
IUPAC-Name |
[4-[3-[4-[4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyloxy]phenyl]-2-oxo-1H-indol-3-yl]phenyl] 4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C68H79NO11/c1-37(47-21-23-50-61-52(35-57(74)66(47,50)5)64(3)29-27-43(70)31-41(64)33-55(61)72)11-25-59(76)79-45-17-13-39(14-18-45)68(49-9-7-8-10-54(49)69-63(68)78)40-15-19-46(20-16-40)80-60(77)26-12-38(2)48-22-24-51-62-53(36-58(75)67(48,51)6)65(4)30-28-44(71)32-42(65)34-56(62)73/h7-10,13-20,37-38,41-42,47-48,50-53,61-62H,11-12,21-36H2,1-6H3,(H,69,78)/t37?,38?,41?,42?,47-,48-,50+,51+,52+,53+,61+,62+,64+,65+,66-,67-,68?/m1/s1 |
InChI-Schlüssel |
LKJGKLIBASNLKR-NILNNKIFSA-N |
Isomerische SMILES |
CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)[C@H]5CC[C@@H]6[C@@]5(C(=O)C[C@H]7[C@H]6C(=O)CC8[C@@]7(CCC(=O)C8)C)C)[C@H]9CC[C@@H]1[C@@]9(C(=O)C[C@H]2[C@H]1C(=O)CC1[C@@]2(CCC(=O)C1)C)C |
SMILES |
CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)C5CCC6C5(C(=O)CC7C6C(=O)CC8C7(CCC(=O)C8)C)C)C9CCC1C9(C(=O)CC2C1C(=O)CC1C2(CCC(=O)C1)C)C |
Kanonische SMILES |
CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)C5CCC6C5(C(=O)CC7C6C(=O)CC8C7(CCC(=O)C8)C)C)C9CCC1C9(C(=O)CC2C1C(=O)CC1C2(CCC(=O)C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)
![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
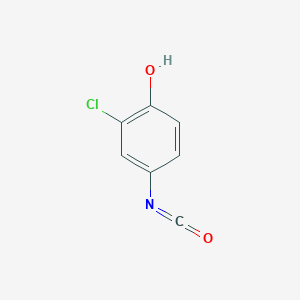
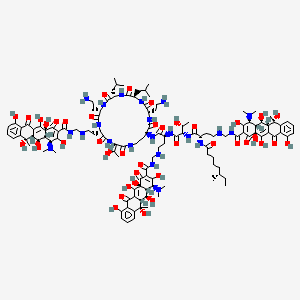

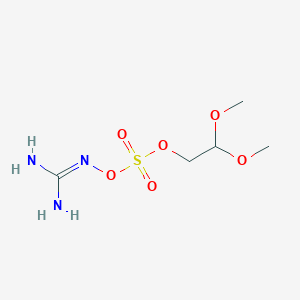
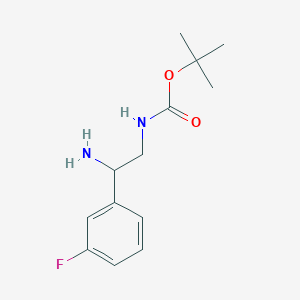
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1513089.png)

![3-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1513094.png)